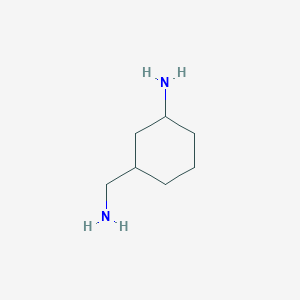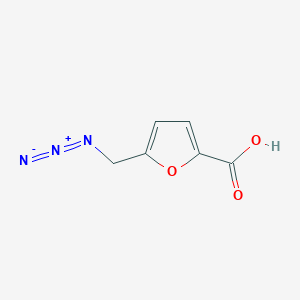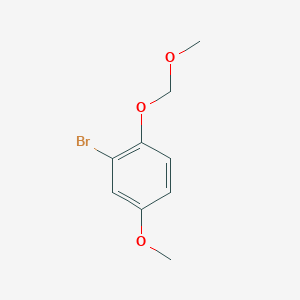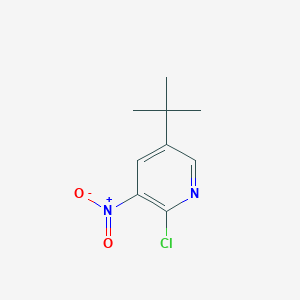
5-(叔丁基)-2-氯-3-硝基吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(tert-Butyl)-2-chloro-3-nitropyridine: is an organic compound belonging to the pyridine family It features a tert-butyl group at the 5-position, a chlorine atom at the 2-position, and a nitro group at the 3-position on the pyridine ring
科学研究应用
Chemistry
Intermediate in Synthesis: 5-(tert-Butyl)-2-chloro-3-nitropyridine serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
Pharmaceutical Research: The compound’s derivatives are explored for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitro group and the ability to form amino derivatives make it a versatile scaffold for drug development.
Industry
Agrochemicals: Used in the synthesis of herbicides, insecticides, and fungicides due to its ability to interact with biological targets in pests and pathogens.
Materials Science: Employed in the development of advanced materials, including polymers and dyes, where its unique substituents impart desirable properties.
准备方法
Synthetic Routes and Reaction Conditions
-
Nitration of 5-(tert-Butyl)-2-chloropyridine
Starting Material: 5-(tert-Butyl)-2-chloropyridine
Reagents: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Conditions: The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The mixture is stirred and maintained at a temperature range of 0-5°C.
Procedure: The starting material is dissolved in sulfuric acid, and nitric acid is added dropwise while maintaining the temperature. After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete nitration. The product is then isolated by neutralization and extraction.
-
Industrial Production Methods
- Industrial production of 5-(tert-Butyl)-2-chloro-3-nitropyridine follows similar principles but on a larger scale. Continuous flow reactors may be used to enhance safety and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反应分析
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by various nucleophiles such as amines, thiols, or alkoxides. This reaction is facilitated by the electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic attack.
Electrophilic Substitution: The nitro group can undergo reduction to form amino derivatives, which can further participate in electrophilic substitution reactions.
-
Reduction Reactions
Catalytic Hydrogenation: The nitro group can be reduced to an amino group using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Chemical Reduction: Reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic conditions can also be used to achieve the reduction of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with Pd/C catalyst, or chemical reducing agents like SnCl₂ in hydrochloric acid (HCl).
Major Products
Amino Derivatives: Reduction of the nitro group yields 5-(tert-Butyl)-2-chloro-3-aminopyridine.
Substituted Pyridines: Nucleophilic substitution reactions yield various substituted pyridines depending on the nucleophile used.
作用机制
The mechanism by which 5-(tert-Butyl)-2-chloro-3-nitropyridine and its derivatives exert their effects depends on the specific application:
Biological Targets: In pharmaceuticals, the compound may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. For example, amino derivatives may act as enzyme inhibitors by binding to the active site.
Pathways Involved: The nitro group can undergo bioreduction in vivo, leading to the formation of reactive intermediates that can interact with cellular components, causing cytotoxic effects in cancer cells or pathogens.
相似化合物的比较
Similar Compounds
5-(tert-Butyl)-2-chloro-3-aminopyridine: The amino derivative formed by the reduction of the nitro group.
5-(tert-Butyl)-2-chloro-3-methoxypyridine: Formed by nucleophilic substitution of the chlorine atom with a methoxy group.
5-(tert-Butyl)-2-chloro-3-thiopyridine: Formed by nucleophilic substitution of the chlorine atom with a thiol group.
Uniqueness
Structural Features: The combination of a tert-butyl group, a chlorine atom, and a nitro group on the pyridine ring is unique and imparts specific chemical reactivity and biological activity.
Versatility: The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
5-tert-butyl-2-chloro-3-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-9(2,3)6-4-7(12(13)14)8(10)11-5-6/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDWBUGKMKWHDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(N=C1)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




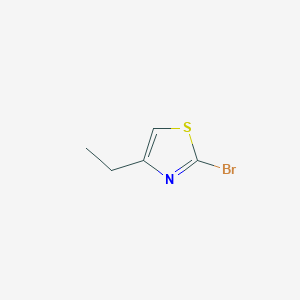
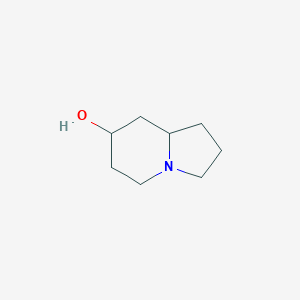
![9-Benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1291588.png)
